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Compound of Interest

Compound Name: 1-(Bromomethyl)cyclopentene

Cat. No.: B1337529

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the synthetic
building block, 1-(bromomethyl)cyclopentene. Due to a lack of publicly available,
experimentally derived spectra, this document focuses on predicted data to aid in the
characterization and quality control of this compound. The information herein is intended for
researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

e IUPAC Name: 1-(Bromomethyl)cyclopent-1-ene
» Molecular Formula: CeHoBr

e Molecular Weight: 161.04 g/mol

e CAS Number: 69543-15-3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-
(bromomethyl)cyclopentene. These values were obtained from computational chemistry
models and should be used as a reference for the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Spectral Data (CDCls, 400 MHz)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~5.8-6.0 Triplet (t) 1H =CH (vinylic)
~3.9-4.1 Singlet (s) 2H -CHzBr
~2.2-24 Multiplet (m) 2H Allylic CHz
~2.1-23 Multiplet (m) 2H Allylic CH2
~1.8-2.0 Quintet (p) 2H Homoallylic CHz

Table 2: Predicted 3C NMR Spectral Data (CDCls, 100 MHZz)

Chemical Shift (6) ppm

Assignment

~140 - 142 C=C (quaternary)
~128 - 130 =CH

~35 - 37 -CH2Br

~32-34 Allylic CH2

~30 - 32 Allylic CH2
~22-24 Homoallylic CH2

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3050 Medium =C-H stretch

~2950, ~2860 Strong C-H stretch (aliphatic)
~1650 Medium C=C stretch

~1440 Medium CH:z bend

~1210 Strong C-Br stretch

Mass Spectrometry (MS)

The mass spectrum of 1-(bromomethyl)cyclopentene is expected to show a characteristic
isotopic pattern for bromine-containing compounds (7°Br and 8Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Assignment

160/162 ~40 [M]* (Molecular ion)

81 100 [CeHo]* (Loss of Br)

67 ~80 [CsH7]* (Loss of CH2Br)

Experimental Protocols

While specific experimental data for 1-(bromomethyl)cyclopentene is not readily available,
the following general protocols can be employed for its spectroscopic analysis.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(bromomethyl)cyclopentene in
0.6-0.7 mL of deuterated chloroform (CDCIs).

o Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz (or higher) spectrometer. For *H
NMR, a standard pulse program with a sufficient number of scans (e.g., 16-32) should be
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used. For 13C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is
recommended to distinguish between CH, CHz, and CHs groups.

e Processing: Process the raw data using appropriate software. The chemical shifts should be
referenced to the residual solvent peak (CDClIs: & 7.26 ppm for tH and & 77.16 ppm for 13C).

IR Spectroscopy

o Sample Preparation: A thin film of the neat liquid sample can be prepared between two
potassium bromide (KBr) or sodium chloride (NaCl) plates.

e Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer
over a range of 4000-400 cm~1.

e Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,
methanol or dichloromethane) into the mass spectrometer.

 lonization: Use Electron lonization (El) at 70 eV.

e Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships in interpreting the spectral data.
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A general workflow for the spectroscopic analysis of a chemical compound.
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Logical flow for elucidating a chemical structure from spectroscopic data.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-(Bromomethyl)cyclopentene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337529#spectroscopic-data-nmr-ir-ms-of-1-
bromomethyl-cyclopentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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